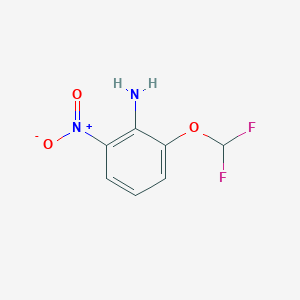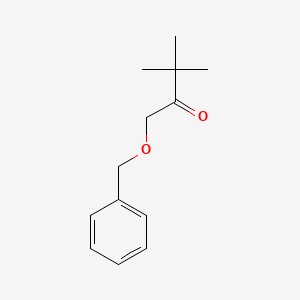
1-Benzyloxy-3,3-dimethyl-butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxy-3,3-dimethyl-butan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of a benzyloxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyloxy-3,3-dimethyl-butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyl-2-butanone with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The final product is often isolated through distillation under reduced pressure to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-3,3-dimethyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new compounds with different functional groups.
Scientific Research Applications
1-Benzyloxy-3,3-dimethyl-butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyloxy-3,3-dimethyl-butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone: A structurally similar ketone with different functional groups.
Benzyl alcohol: Shares the benzyloxy group but lacks the ketone functionality.
2-Butanone: A simpler ketone without the benzyloxy group.
Uniqueness
1-Benzyloxy-3,3-dimethyl-butan-2-one is unique due to the combination of the benzyloxy group and the 3,3-dimethyl-butan-2-one backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)12(14)10-15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
HBCXTFWQNIVPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


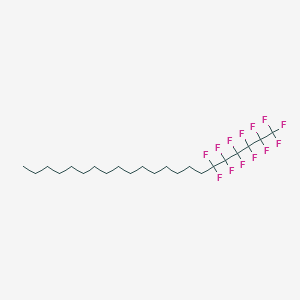
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)

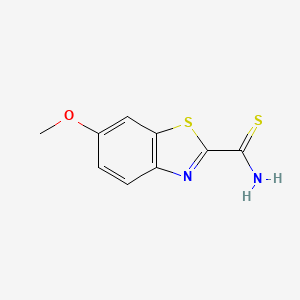
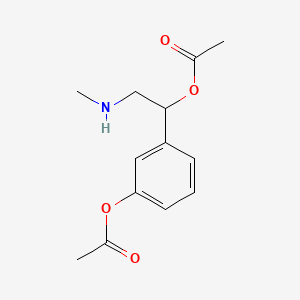


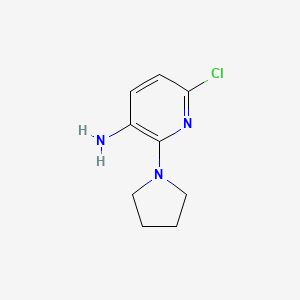

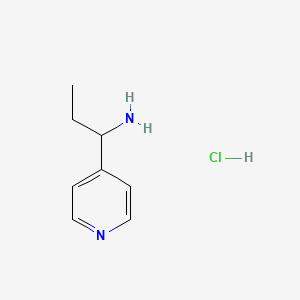
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)

